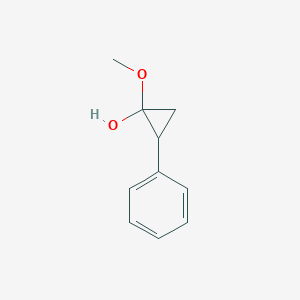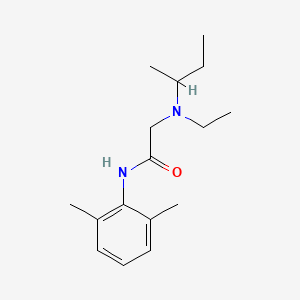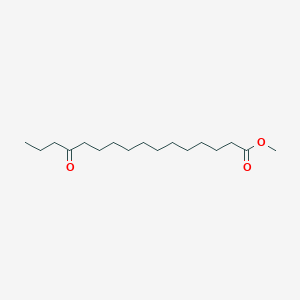
Thiophene, 3-(1-bromoethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Thiophene, 3-(1-bromoethyl)- can be achieved through several methods. One common approach involves the bromination of 3-ethylthiophene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction typically takes place in an inert solvent such as carbon tetrachloride or chloroform, under reflux conditions .
Industrial Production Methods
Industrial production of Thiophene, 3-(1-bromoethyl)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as distillation, recrystallization, or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Thiophene, 3-(1-bromoethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or peracids.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide in methanol, or primary amines in ethanol.
Oxidation: Hydrogen peroxide in acetic acid, or m-chloroperbenzoic acid (m-CPBA) in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF), or sodium borohydride in ethanol.
Major Products
Substitution: Thiophene, 3-(1-alkoxyethyl)-, Thiophene, 3-(1-aminoethyl)-.
Oxidation: Thiophene, 3-(1-bromoethyl)-1-oxide, this compound1,1-dioxide.
Reduction: Thiophene, 3-ethyl.
Aplicaciones Científicas De Investigación
Thiophene, 3-(1-bromoethyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents with therapeutic potential.
Mecanismo De Acción
The mechanism of action of Thiophene, 3-(1-bromoethyl)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, thiophene derivatives have been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are involved in inflammatory processes . The presence of the bromine atom can enhance the compound’s reactivity and binding affinity to its molecular targets.
Comparación Con Compuestos Similares
Thiophene, 3-(1-bromoethyl)- can be compared with other similar compounds such as:
Thiophene, 2-(1-bromoethyl)-: Differing in the position of the bromine atom, which can affect its reactivity and applications.
Thiophene, 3-(1-chloroethyl)-: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties and reactivity.
Thiophene, 3-(1-iodoethyl)-:
The uniqueness of Thiophene, 3-(1-bromoethyl)- lies in its specific substitution pattern and the presence of the bromine atom, which imparts distinct chemical properties and reactivity compared to its analogs.
Propiedades
Número CAS |
57846-05-6 |
|---|---|
Fórmula molecular |
C6H7BrS |
Peso molecular |
191.09 g/mol |
Nombre IUPAC |
3-(1-bromoethyl)thiophene |
InChI |
InChI=1S/C6H7BrS/c1-5(7)6-2-3-8-4-6/h2-5H,1H3 |
Clave InChI |
XXTBLEISCRHFLM-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CSC=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[4-(Dimethylamino)benzene-1-sulfonyl]-3-methylbut-2-en-1-ol](/img/structure/B14610584.png)


![2-[(6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]-4,5-dimethoxyaniline](/img/structure/B14610604.png)






![[4,5-Dimethoxy-2-(phenylsulfanyl)phenyl]acetic acid](/img/structure/B14610624.png)


